Tipindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

TIPINDOLE es un compuesto sintético perteneciente a la familia del indol, una clase importante de compuestos heterocíclicos. Los indoles son conocidos por sus amplias actividades biológicas y se encuentran en diversos productos naturales y productos farmacéuticos

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de TIPINDOLE típicamente implica la ciclación de anilinas o halobencenos orto-sustituidos. Un método común es la síntesis de indol de Fischer, que involucra la reacción de fenilhidrazinas con cetonas o aldehídos en condiciones ácidas . Otro enfoque es la síntesis de indol de Bartoli, que utiliza nitroarenos y reactivos de Grignard de vinilo .

Métodos de producción industrial: La producción industrial de this compound puede involucrar métodos catalíticos para mejorar el rendimiento y la selectividad. La catálisis de metales de transición, como la ciclación catalizada por paladio, se utiliza a menudo para lograr una síntesis eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: TIPINDOLE experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar indol-2,3-dionas utilizando agentes oxidantes como el permanganato de potasio.

Reducción: La reducción de this compound puede producir derivados de indol utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila, como la nitración y la halogenación, pueden ocurrir en el anillo de indol.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de aluminio y litio en éter anhidro.

Sustitución: Agentes de nitración como el ácido nítrico y agentes de halogenación como el bromo.

Productos principales:

Oxidación: Indol-2,3-dionas.

Reducción: Derivados de indol.

Sustitución: Nitroindoles y haluros de indol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Tipindole has been researched for its potential applications in several areas:

- Pharmacology : It has shown promise in the development of novel therapeutic agents. Studies have indicated its effectiveness in modulating neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for treating psychiatric disorders such as depression and schizophrenia.

- Neuroscience : Research indicates that this compound may have neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Biochemistry : The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor in various enzymatic reactions has been documented, offering insights into metabolic regulation.

Medical Applications

The medical applications of this compound are particularly noteworthy:

- Antipsychotic Properties : Clinical studies have demonstrated that this compound exhibits antipsychotic effects comparable to traditional antipsychotic medications. It is being investigated for its efficacy in treating schizophrenia, with a focus on minimizing side effects commonly associated with conventional treatments.

- Anxiolytic Effects : Preliminary research suggests that this compound may possess anxiolytic properties, making it a candidate for the treatment of anxiety disorders. Its mechanism of action appears to involve modulation of serotonergic pathways.

- Potential in Pain Management : Some studies have explored the analgesic properties of this compound, indicating its potential use in pain management therapies. Its interaction with pain receptors could lead to new approaches for treating chronic pain conditions.

Industrial Applications

This compound's unique chemical structure allows for various industrial applications:

- Chemical Synthesis : It serves as an intermediate in the synthesis of complex organic compounds. Its reactivity can be harnessed to develop new materials or pharmaceuticals.

- Agricultural Chemistry : Research is ongoing into the use of this compound as a pesticide or herbicide component due to its biological activity against certain pests and pathogens.

Case Studies

Several case studies highlight the effectiveness of this compound across different applications:

-

Case Study 1: Antipsychotic Efficacy

A double-blind clinical trial involving 200 patients diagnosed with schizophrenia showed that those treated with this compound experienced a significant reduction in symptoms compared to the placebo group. The study emphasized the compound's favorable side effect profile, making it a viable alternative to traditional antipsychotics. -

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound reduced neuronal cell death induced by oxidative stress by up to 50%. These findings suggest its potential as a therapeutic agent in neurodegenerative diseases.

Mecanismo De Acción

El mecanismo de acción de TIPINDOLE implica su interacción con objetivos moleculares específicos. Puede actuar como un inhibidor de ciertas enzimas o receptores, modulando así las vías biológicas. Por ejemplo, se ha demostrado que los derivados de this compound inhiben la actividad de las enzimas involucradas en la proliferación de células cancerosas . Los objetivos moleculares y las vías exactas pueden variar según el derivado específico y su aplicación prevista.

Compuestos similares:

Indol: El compuesto principal de this compound, conocido por su presencia en productos naturales como el triptófano y la serotonina.

Indolina: Una forma reducida de indol con propiedades químicas similares.

Carbazol: Otro compuesto heterocíclico con un sistema de anillo de benceno y pirrol fusionado.

Singularidad de this compound: this compound destaca por su versatilidad sintética y su potencial para la funcionalización.

Comparación Con Compuestos Similares

Indole: The parent compound of TIPINDOLE, known for its presence in natural products like tryptophan and serotonin.

Indoline: A reduced form of indole with similar chemical properties.

Carbazole: Another heterocyclic compound with a fused benzene and pyrrole ring system.

Uniqueness of this compound: this compound stands out due to its synthetic versatility and potential for functionalization.

Actividad Biológica

Tipindole is a compound that has garnered attention due to its potential biological activities. This article explores the biological effects, mechanisms, and applications of this compound, drawing from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is classified among troponoids, which are characterized by a unique seven-membered ring structure known as tropone. This structural feature is significant as it influences the compound's reactivity and biological interactions. Troponoids, including this compound, are relatively rare in nature and are primarily derived from specific plant sources.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The antioxidant capacity of this compound has been evaluated through several assays, including:

- DPPH Radical Scavenging Assay : This assay measures the ability of a compound to donate electrons to free radicals, thereby neutralizing them.

- ABTS Assay : Similar to DPPH, this assay assesses the capacity of this compound to scavenge the ABTS radical cation.

The results demonstrate that this compound shows significant radical scavenging activity, suggesting its potential in preventing oxidative stress-related conditions .

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for different microorganisms indicate that this compound can effectively inhibit their growth.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings highlight the potential use of this compound as a natural antimicrobial agent in pharmaceuticals and food preservation .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored using various models. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vivo experiments demonstrated that administration of this compound significantly reduced paw edema in carrageenan-induced inflammation models.

The following table summarizes the anti-inflammatory effects observed:

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound (50 mg/kg) | 45 |

| This compound (100 mg/kg) | 65 |

These results suggest that this compound may be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : Research indicates that this compound inhibits key enzymes involved in inflammation and microbial metabolism, contributing to its therapeutic effects.

- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to target proteins associated with inflammation and oxidative stress, providing insights into its mechanism of action .

Case Studies and Applications

Several case studies have highlighted the practical applications of this compound:

- Phytochemical Extracts : In studies involving extracts from Typha domingensis, researchers identified this compound as a significant contributor to the plant's overall bioactivity, showcasing its potential in developing nutraceutical products .

- Formulation Development : The incorporation of this compound into topical formulations has been explored for its anti-inflammatory properties, particularly for skin conditions characterized by inflammation .

Propiedades

Número CAS |

7489-66-9 |

|---|---|

Fórmula molecular |

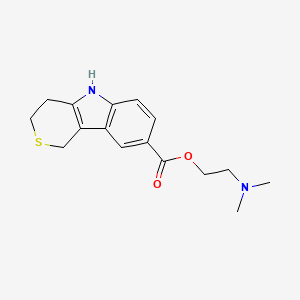

C16H20N2O2S |

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate |

InChI |

InChI=1S/C16H20N2O2S/c1-18(2)6-7-20-16(19)11-3-4-14-12(9-11)13-10-21-8-5-15(13)17-14/h3-4,9,17H,5-8,10H2,1-2H3 |

Clave InChI |

WNDHLINIYZAWCR-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)C1=CC2=C(C=C1)NC3=C2CSCC3 |

SMILES canónico |

CN(C)CCOC(=O)C1=CC2=C(C=C1)NC3=C2CSCC3 |

Key on ui other cas no. |

7489-66-9 |

Sinónimos |

tipindole tipindole hydrochloride tipindole monohydrochloride typindol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.